molecular formula C14H9N3 B13735186 5-Cyano-N-(2-pyridyl)indole

5-Cyano-N-(2-pyridyl)indole

Cat. No.: B13735186
M. Wt: 219.24 g/mol
InChI Key: VFGMKVBQUHZOEC-UHFFFAOYSA-N
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Description

5-Cyano-N-(2-pyridyl)indole is a heterocyclic compound featuring an indole core substituted with a cyano group at the 5-position and a 2-pyridyl moiety at the N1 position. Notably, indole derivatives are widely studied for their roles as enzyme inhibitors, anti-inflammatory agents, and antiproliferative compounds .

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

1-pyridin-2-ylindole-5-carbonitrile

InChI

InChI=1S/C14H9N3/c15-10-11-4-5-13-12(9-11)6-8-17(13)14-3-1-2-7-16-14/h1-9H

InChI Key

VFGMKVBQUHZOEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=CC3=C2C=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyano-N-(2-pyridyl)indole can be achieved through various synthetic routes. One common method involves the reaction of 5-bromoindole with a cyaniding reagent in the presence of N-methylpyrrolidine as a solvent. The reaction is carried out under reflux conditions, followed by quenching with an inorganic alkali to yield 5-cyanoindole . This intermediate can then be further reacted with 2-pyridylamine to obtain the final product.

Chemical Reactions Analysis

5-Cyano-N-(2-pyridyl)indole undergoes several types of chemical reactions, including:

Scientific Research Applications

5-Cyano-N-(2-pyridyl)indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-N-(2-pyridyl)indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • MCT Inhibition: Pyridyl-substituted indoles demonstrate that small substituents (e.g., methyl, cyano) optimize steric bulk without compromising activity.
  • Synthetic Flexibility: The indole scaffold allows modular substitution, enabling tuning of electronic properties (e.g., cyano for electron withdrawal) to enhance target engagement .

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